N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester
Overview
Description
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester, also known as N-Boc Norketamine, is an organic compound with the molecular formula C17H22ClNO3 and a molecular weight of 323.81 g/mol. This compound is categorized as an arylcyclohexylamine and is primarily used as an analytical reference standard in research and forensic applications. It is a crystalline solid that is soluble in various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.
Mechanism of Action
N-Boc Norketamine, also known as N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester, is a compound of interest in the field of neuroscience and pharmacology . This article will delve into the various aspects of its mechanism of action.
Target of Action
N-Boc Norketamine is a major active metabolite of ketamine, which primarily targets the N-methyl-D-aspartic acid receptor (NMDAR) . This receptor plays a crucial role in synaptic plasticity and memory function. Norketamine also binds to several neurotransmitter receptors, including opioid receptors .
Mode of Action
Norketamine acts as a noncompetitive NMDA receptor antagonist . It inhibits the activity of NMDARs, which are critical for synaptic transmission and plasticity in the brain. This inhibition results in a functional dissociation between the thalamocortical and limbic systems .
Biochemical Pathways
Norketamine undergoes hepatic biotransformation through the cytochrome P450, specifically involving the isoenzymes 3A4 and 2B6 . It is first demethylated to active metabolite norketamine. Different minor pathways have been described, namely hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .
Pharmacokinetics
Ketamine, from which N-Boc Norketamine is derived, is mostly metabolized into norketamine, an active metabolite . Norketamine appears in blood 2-3 minutes after a ketamine intravenous bolus administration and reaches a peak about 30 minutes later
Result of Action
The antagonism of NMDA receptor by Norketamine results in a variety of effects. It produces a state termed as dissociative anesthesia , where sensory inputs may reach cortical receiving areas but fail to be perceived in some association areas . It also enhances the descending inhibiting serotoninergic pathway and exerts antidepressive effects .
Biochemical Analysis
Biochemical Properties
N-Boc Norketamine is a derivative of ketamine, which is a non-competitive N-methyl-D-aspartate receptor (NMDAR) antagonist . It is formed mainly by CYP3A4 . The compound interacts with several neurotransmitter receptors, including NMDARs .
Cellular Effects
It is known that ketamine, the parent compound of N-Boc Norketamine, has significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that ketamine, the parent compound, acts as a noncompetitive NMDA receptor antagonist .
Temporal Effects in Laboratory Settings
It is known that ketamine, the parent compound, has rapid and sustained antidepressant-like actions .
Dosage Effects in Animal Models
It is known that ketamine, the parent compound, has psychoactive effects at certain dosages .
Metabolic Pathways
N-Boc Norketamine undergoes hepatic biotransformation through the cytochrome P450, specifically involving the isoenzymes 3A4 and 2B6 . It is first N-demethylated to active metabolite norketamine .
Transport and Distribution
It is known that ketamine, the parent compound, readily permeates cell membranes .
Subcellular Localization
It is known that ketamine, the parent compound, may readily permeate cell membranes and bind intracellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester typically involves the reaction of 2-chlorobenzoyl chloride with cyclohexanone to form 2-chlorophenyl-2-oxocyclohexyl ketone. This intermediate is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger batches while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neuroscience.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ketamine: A well-known anesthetic and analgesic with a similar arylcyclohexylamine structure.
Norketamine: A metabolite of ketamine with similar pharmacological properties.
Methoxetamine: A derivative of ketamine with additional methoxy groups, leading to different pharmacokinetics and dynamics.
Uniqueness
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its analogs. Its use as a research chemical allows for the exploration of new therapeutic avenues and the development of novel compounds with potential clinical applications.
Properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(21)19-17(11-7-6-10-14(17)20)12-8-4-5-9-13(12)18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZJVQFAJVIUAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901339968 | |
Record name | N-Boc Norketamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2177263-88-4 | |
Record name | N-Boc Norketamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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